molecular formula C10H19Cl2N3O B2735326 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1084341-79-6

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B2735326
CAS No.: 1084341-79-6
M. Wt: 268.18
InChI Key: MLJSXKAWDDEOAY-UHFFFAOYSA-N
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Description

“4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1084341-79-6 . It has a molecular weight of 268.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-13-8-7-12-9 (13)10 (14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H . This indicates the presence of a 1-methyl-1H-imidazol-2-yl group attached to a 4-methoxy piperidine ring.


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions due to their amphoteric nature .


Physical and Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has led to the development of new chemical compounds through the thermolysis of sym-triazines, demonstrating the formation of oxazolo- or imidazo-sym-triazinones, which are crucial for understanding chemical reactions and synthesizing new molecules (Dovlatyan et al., 2010).
  • The study of palladium-catalyzed CH functionalization highlights the role of complex organic compounds in medicinal chemistry synthesis, indicating the vast potential of these compounds in developing pharmaceuticals (Magano et al., 2014).

Therapeutic Potential and Biological Activities

  • Exploration into novel metal-based chemotherapy against tropical diseases showcases the therapeutic potential of imidazole compounds, particularly in combating infectious diseases (Navarro et al., 2000).
  • The antimicrobial and antifungal activities of ketoconazole, a compound sharing a similar structural motif, underscore the importance of imidazole derivatives in developing new treatments for infections (Heeres et al., 1979).

Advanced Applications

  • The design and synthesis of novel piperazinone derivatives as cytotoxic agents for cancer treatment highlight the broad applicability of these compounds in creating more effective chemotherapy options (Ghasemi et al., 2020).
  • Research on the preparation of ketoconazole ion-selective electrodes for pharmaceutical analysis demonstrates the importance of imidazole derivatives in analytical chemistry, offering new tools for drug monitoring and quality control (Shamsipur et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methoxy-4-(1-methylimidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJSXKAWDDEOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(CCNCC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (182 mg) in EtOAc (0.7 ml) and water (0.09 ml) was added 4N hydrogen chloride in EtOAc (0.7 ml) and the mixture was stirred at room temperature for 2 hours. Solvent was removed in vacuo to give 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride (122 mg) as a colorless powder. The obtained crude product was used in next reaction without further purification.
Name
tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One

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